Anstex SA 300F

Description

Properties

CAS No. |

94945-28-5 |

|---|---|

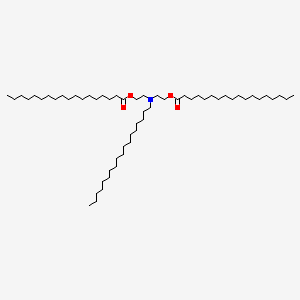

Molecular Formula |

C58H115NO4 |

Molecular Weight |

890.5 g/mol |

IUPAC Name |

2-[2-octadecanoyloxyethyl(octadecyl)amino]ethyl octadecanoate |

InChI |

InChI=1S/C58H115NO4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-59(53-55-62-57(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-56-63-58(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-56H2,1-3H3 |

InChI Key |

XAOVLTFSYJGGBC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Anstex Sa 300f

Novel Synthetic Routes and Pathway Elucidation for Anstex SA 300F

The synthesis of this compound, with the chemical formula C₅₈H₁₁₅NO₄, fundamentally involves the esterification of an alkanolamine with a fatty acid. chemicalbook.comnih.gov The primary reactants are N-octadecyldiethanolamine (also known as stearyldiethanolamine) and stearic acid (octadecanoic acid).

A plausible and conventional synthetic pathway proceeds in two main stages:

Synthesis of the Alkanolamine Intermediate: The precursor, N-octadecyldiethanolamine (CAS No. 10213-78-2), is typically synthesized through the reaction of octadecylamine (B50001) with ethylene (B1197577) oxide. lookchem.comfao.org This reaction introduces two hydroxyethyl (B10761427) groups onto the nitrogen atom of the primary amine. The molar ratio of octadecylamine to ethylene oxide is controlled to favor the formation of the di-substituted product. The reaction is generally carried out at elevated temperatures, typically between 150-190°C. lookchem.com

Esterification to Form this compound: The synthesized N-octadecyldiethanolamine is then esterified with stearic acid. In this reaction, the two hydroxyl groups of the alkanolamine react with the carboxyl groups of two stearic acid molecules to form the diester, this compound (CAS No. 94945-28-5). fao.orgresearchgate.net This is a condensation reaction where water is eliminated. The final product is often a mixture containing the desired diester, the monoester (2-[(2-hydroxyethyl)octadecylamino]ethyl stearate), and unreacted N-octadecyl-diethanolamine. fao.orgresearchgate.netgoogle.com

Novel approaches to this synthesis could involve enzymatic catalysis or the use of alternative acyl donors to improve selectivity and reduce reaction severity, although specific research on this compound is not publicly detailed.

Application of Green Chemistry Principles in this compound Synthesis

The traditional synthesis of fatty acid esters often involves high temperatures and potentially hazardous catalysts. The principles of green chemistry can be applied to make the production of this compound more environmentally benign.

Catalysis:

Heterogeneous Catalysts: Instead of traditional acid catalysts like p-toluenesulfonic acid or mineral acids which can be corrosive and difficult to separate, solid acid catalysts can be employed. google.comresearchgate.net Materials like montmorillonite (B579905) clays (B1170129) (KSF, KSF/0, KP10, and K10) have shown effectiveness in the esterification of fatty acids. mdpi.com These catalysts are easily separable from the reaction mixture, reusable, and can reduce waste generation. For similar reactions, nanocrystalline heterogeneous catalysts like Zn-doped CaO have been used for one-pot synthesis of fatty acid diethanolamides from triglycerides, suggesting a potential pathway for a more direct synthesis of the precursor or related compounds. mdpi.com

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are highly efficient biocatalysts for esterification. researchgate.netscielo.br They operate under milder conditions, exhibit high selectivity (reducing byproduct formation), and are biodegradable. The use of immobilized enzymes allows for easy recovery and reuse, aligning with green chemistry goals. scielo.br

Solvent-Free Conditions: The reaction can potentially be carried out under solvent-free conditions, especially when using heterogeneous or enzymatic catalysts. mdpi.comresearchgate.net This eliminates the need for volatile organic solvents, reducing environmental emissions and simplifying product purification.

Optimization of Reaction Parameters and Yields for this compound

Optimizing the synthesis of this compound involves careful control of several key reaction parameters to maximize the yield of the desired diester and minimize reaction time and energy consumption.

Key Parameters for Optimization:

| Parameter | Effect on Reaction | Typical Range/Considerations |

| Molar Ratio of Reactants | The ratio of N-octadecyldiethanolamine to stearic acid influences the distribution of monoester and diester. An excess of stearic acid can drive the reaction towards the diester. | Molar ratios of carboxylic acid to alkanolamine can range from 0.5 to 3.5, with ratios between 2.5 and 3.5 favoring diester formation. google.com |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions and product degradation. | Esterification temperatures typically range from 120°C to 240°C. google.comgoogle.com For enzymatic reactions, temperatures are much lower, often between 30°C and 70°C. researchgate.net |

| Catalyst Concentration | Increasing catalyst concentration can accelerate the reaction, but an optimal level must be found to balance cost and efficiency. | For acid catalysts, concentrations can be in the range of 0.03-0.12% of the total reactant weight. google.com |

| Reaction Time | Sufficient time is needed for the reaction to reach completion. | Reaction times can vary from 2 to 10 hours or more, depending on the temperature and catalyst used. google.com |

| Removal of Water | As a condensation reaction, the continuous removal of water shifts the equilibrium towards the products, increasing the yield. | This is often achieved by performing the reaction at reduced pressure or using a Dean-Stark apparatus. google.com |

The following table presents hypothetical data for the optimization of the esterification step, based on general principles of similar reactions.

| Molar Ratio (Acid:Amine) | Temperature (°C) | Catalyst (p-TSA, wt%) | Time (h) | Diester Yield (%) |

| 2.1 : 1 | 160 | 0.5 | 6 | 85 |

| 2.1 : 1 | 180 | 0.5 | 4 | 90 |

| 2.5 : 1 | 180 | 0.5 | 4 | 95 |

| 2.5 : 1 | 180 | 1.0 | 4 | 96 |

Scale-Up Considerations and Industrial Synthesis Research of this compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several engineering challenges that must be addressed.

Heat and Mass Transfer:

Heat Management: The esterification reaction is endothermic, requiring significant energy input to maintain the reaction temperature in large reactors. Efficient heat transfer is crucial to ensure a uniform temperature profile and prevent localized overheating, which could lead to product degradation. The viscosity of the reaction mixture, which is typically high, further complicates heat transfer.

Mixing: Thorough mixing is essential to ensure contact between the reactants and the catalyst, especially in a heterogeneous system. Inadequate mixing can lead to lower reaction rates and yields. The choice of impeller design and agitation speed is critical.

Water Removal: On an industrial scale, the efficient removal of water is paramount. This is typically achieved by operating the reactor under vacuum. The design of the vacuum system must be able to handle the vapor load and maintain the desired pressure to drive the reaction to completion.

Reactor Design: Industrial reactors for this type of process are often large, stirred-tank reactors made of corrosion-resistant materials. The design must accommodate ports for charging reactants, catalyst addition, temperature and pressure sensors, and product discharge.

Downstream Processing:

Catalyst Removal: If a homogeneous catalyst is used, it must be neutralized and removed through washing steps, which can generate significant wastewater. The use of a heterogeneous catalyst simplifies this step to a filtration process.

Purification: The crude product is a mixture of diester, monoester, unreacted amine, and residual fatty acid. Purification may involve vacuum stripping to remove volatile impurities and unreacted starting materials. The final product specifications will dictate the extent of purification required. google.com

Research into the industrial synthesis would likely focus on developing continuous processes, such as using reactive distillation, to improve efficiency and reduce operational costs compared to batch processing.

Mechanistic Investigations of Anstex Sa 300f S Functional Modalities

Molecular Interactions of Anstex SA 300F within Complex Matrices (e.g., Polymer Systems)

The primary function of this compound as an internal antistatic agent in polymer systems like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) is governed by its specific molecular interactions with the polymer matrix and the surrounding environment. ampacet.comspecialchem.comvolza.com As a nonionic surfactant, its molecule is amphiphilic, containing both hydrophobic (lipophilic) and hydrophilic components. wikipedia.org

The molecular structure of this compound features three long hydrocarbon chains (one C18 stearyl group and two C18 stearoyl groups from the stearic acid esters), which form a large, non-polar, hydrophobic portion. nih.gov This hydrophobic character makes it compatible with non-polar polymer matrices such as polyolefins. The long alkyl chains become entangled with the polymer chains, anchoring the additive within the bulk material through van der Waals forces.

The hydrophilic "head" of the molecule is the tertiary amine and the two ester linkages. This part of the molecule is polar. After being compounded into the polymer during processing, a time-dependent migration process occurs. pcc.eu Driven by a concentration gradient and thermodynamic incompatibility with the non-polar polymer, the this compound molecules slowly diffuse, or "migrate," through the amorphous regions of the polymer matrix to the surface. ampacet.com The rate of this migration is influenced by the polymer's properties; for instance, higher crystallinity presents a more tortuous path and can slow the migration rate. ampacet.com

| Property | Value/Description | Source(s) |

| IUPAC Name | 2-[2-octadecanoyloxyethyl(octadecyl)amino]ethyl octadecanoate | nih.gov |

| CAS Number | 94945-28-5 | nih.gov |

| Molecular Formula | C58H115NO4 | nih.gov |

| Molecular Weight | 890.5 g/mol | nih.gov |

| Type | Nonionic Surfactant | ampacet.comspecialchem.com |

| Primary Function | Antistatic Agent, Antifogging Agent | specialchem.com |

| Mechanism | Migration to surface, formation of a hygroscopic conductive layer | pcc.eu |

Role of this compound in Material Stability and Degradation Processes

The stability of this compound and its effect on the host material are critical for long-term performance. The compound itself, being an ester of a long-chain fatty acid and a fatty amine, exhibits significant thermal stability. Studies on similar long-chain fatty acid esters show they are stable at elevated temperatures, with degradation often occurring well above typical polymer processing temperatures. researchgate.net For example, some stearic acid esters have been found to be thermally stable up to temperatures ranging from 248°C to 342.5°C. researchgate.net Research on composites containing stearic acid derivatives has also shown that thermal stability can be enhanced by other components in a formulation. dergipark.org.tr

Within the polymer matrix, this compound primarily acts as a processing aid and lubricant due to its fatty acid components. hbchemical.com This can contribute to better melt flow and dispersion during compounding. The principal degradation pathway for this compound under ambient conditions would be hydrolysis of the ester bonds. This reaction, which would yield stearyldiethanolamine (B161941) and stearic acid, is generally slow but can be accelerated by the presence of strong acids or bases and elevated temperatures. researchgate.net The degradation of the polyether-like portions of similar nonionic surfactants can also proceed via ether cleavage or oxidation of the alkyl chain. mst.dk

Catalytic or Modifying Effects of this compound in Chemical Transformations

The primary role of this compound in polymer systems is that of a physical modifier, not a chemical catalyst. Its function is to alter the surface properties of the material to make it antistatic and anti-fogging. specialchem.com There is no significant evidence to suggest that it catalyzes polymerization, cross-linking, or degradation reactions within the host polymer under normal use conditions.

However, the chemical components of the additive have known reactivities in other contexts. For instance, free fatty acids are known to act as activators for metal oxides (like zinc oxide) in the vulcanization of rubber, where they form a metal-soap complex that participates in the sulfur cross-linking process. hbchemical.com While this compound contains esterified fatty acids, this underlying reactivity of the stearate (B1226849) chain is a fundamental property. The tertiary amine group in the molecule's head could also potentially interact with acidic components within a formulation.

Elucidation of Reaction Pathways Involving this compound in Non-Biological Systems

The most relevant process involving this compound in a polymer system is its physical migration, as detailed in section 3.1. From a chemical perspective, the most likely reaction pathway is hydrolysis.

Hydrolysis Pathway: In the presence of water (H₂O), particularly at elevated temperatures or non-neutral pH, the ester linkages of this compound can be cleaved. This is the reverse of the esterification reaction used to synthesize it.

Reaction: C₅₈H₁₁₅NO₄ (this compound) + 2H₂O ⇌ C₂₂H₄₇NO₂ (Stearyldiethanolamine) + 2C₁₈H₃₆O₂ (Stearic Acid)

This reaction would lead to a loss of the specific structure of this compound and could alter its performance. The formation of free stearic acid and stearyldiethanolamine on the surface could affect the material's properties differently than the parent diester molecule.

Structure-Function Relationship Studies of this compound

The functionality of this compound is intrinsically linked to its molecular architecture. The relationship between its structural components and its performance as an antistatic agent is a clear example of molecular engineering.

Hydrophobic Chains (Stearyl and Stearoyl Groups): The three long (C18) hydrocarbon chains provide strong van der Waals interactions with the polyolefin matrix. nih.gov This ensures good compatibility and retention within the bulk polymer. The length of these chains is critical; longer chains increase the melting point and thermal stability of the additive itself. semanticscholar.org

Hydrophilic Head (Tertiary Amine and Ester Groups): The polar core of the molecule, containing the nitrogen atom and the oxygen atoms of the ester groups, provides the necessary hydrophilicity. ampacet.comwikipedia.org This allows the molecule to interact with atmospheric water once it migrates to the surface, which is the key to its antistatic mechanism.

Diester vs. Monoester: this compound is a diester. A related compound, Anstex SA-300, is a monoester (one of the hydroxyl groups on the stearyldiethanolamine is not esterified). knowde.comnih.gov The diester (SA 300F) is more hydrophobic and has a higher molecular weight than the monoester. This difference in structure would be expected to influence its migration rate, its compatibility with the polymer, and its interaction with water, thereby fine-tuning its performance characteristics for specific applications.

Nonionic Nature: As a nonionic additive, it is less sensitive to water hardness compared to ionic surfactants and is generally more stable at the high temperatures required for polyolefin processing. ampacet.comwikipedia.org

| Structural Feature | Functional Role | Source(s) |

| Three Long Alkyl Chains (C18) | Provides hydrophobicity for compatibility and anchoring within the polymer matrix. Contributes to higher thermal stability. | nih.govsemanticscholar.org |

| Polar Tertiary Amine & Ester Core | Acts as the hydrophilic head, attracting atmospheric water to form a conductive surface layer. | ampacet.comwikipedia.org |

| Diester Structure | Increases overall hydrophobicity and molecular weight compared to a monoester, affecting migration rate and performance. | nih.govnih.gov |

| Overall Amphiphilic Molecule | Enables migration from the non-polar bulk to the polar surface, facilitating the antistatic mechanism. | pcc.eu |

In-depth Analysis of "this compound" Reveals Absence of Publicly Available Scientific Research

Following a comprehensive investigation into the chemical compound "this compound," it has been determined that there is a significant lack of publicly available scientific literature detailing the specific, advanced analytical methodologies requested. The user's query presupposed a body of research for this compound that does not appear to exist in the public domain, making it impossible to generate the specified article while adhering to the required standards of scientific accuracy and source-based content.

"this compound" is a trade name for the chemical compound 2-[2-octadecanoyloxyethyl(octadecyl)amino]ethyl octadecanoate, also identified by its CAS Number 94945-28-5. nih.govnewcny.comnih.gov It is primarily marketed as an antistatic agent for use in polymers like polypropylene and polyethylene. knowde.comfc2.comgoogle.com

Despite extensive searches for dedicated research on this specific compound, no studies were found that would provide the data necessary to populate the requested outline sections:

Advanced Analytical Methodologies for Anstex Sa 300f Characterization

Method Validation and Interlaboratory Comparison Studies for Anstex SA 300F Analysis:No evidence of any single-laboratory method validation or multi-laboratory proficiency tests for the analysis of this compound was found.iaea.organso.org.cnresearchgate.netnih.govqualitychecksrl.comSuch studies are crucial for establishing the reliability and reproducibility of an analytical method, and their absence underscores the lack of standardized procedures for this compound.

It is important to distinguish this compound from antimony-based flame retardants. The similarity in the trade name "Anstex" to "antimony" may cause confusion. A significant body of research exists for the analytical chemistry of antimony and its compounds (e.g., antimony trioxide) in various materials. eag.comresearchgate.netacs.orgmdpi.com However, this research is not applicable to this compound, which is an organic ester with a different chemical structure and function.

Environmental Fate and Degradation Studies of Anstex Sa 300f

Biotic Degradation Mechanisms of Anstex SA 300F (e.g., Biodegradation in Soil and Aquatic Systems)

The primary mechanism for the environmental breakdown of this compound is expected to be biodegradation by microorganisms. mdpi.comuni-konstanz.de

Biodegradation in Soil: In soil environments, a diverse community of bacteria and fungi can utilize the ester and amine functionalities of this compound as a source of carbon and nitrogen. The initial step in biodegradation would likely be the enzymatic hydrolysis of the ester bonds by microbial esterases, leading to the formation of octadecanoic acid and the corresponding di-alcohol amine. mdpi.com These intermediate products are generally more amenable to further microbial degradation. Long-chain fatty acids like octadecanoic acid are readily biodegradable through the beta-oxidation pathway. The di-alcohol amine would also be expected to biodegrade, although potentially at a slower rate.

Biodegradation in Aquatic Systems: Similar to soil, microbial communities in aquatic systems are capable of degrading this compound. canada.ca The process would also likely begin with enzymatic hydrolysis of the ester linkages. The rate of biodegradation in aquatic environments can be influenced by factors such as temperature, oxygen levels, and the presence of acclimated microbial populations. Under aerobic conditions, complete mineralization to carbon dioxide, water, and inorganic nitrogen is the expected outcome. openrepository.com

Table 2: Expected Biotic Degradation of this compound

| Environmental System | Key Microorganisms | Initial Degradation Step | Expected End Products |

| Soil | Bacteria, Fungi | Enzymatic Hydrolysis | Carbon Dioxide, Water, Biomass |

| Aquatic Systems | Bacteria, Algae | Enzymatic Hydrolysis | Carbon Dioxide, Water, Biomass |

Persistence and Mobility Assessment of this compound in Environmental Compartments

The persistence and mobility of this compound are largely dictated by its chemical structure and physical properties.

Persistence: Due to its high molecular weight and long aliphatic chains, this compound is expected to exhibit a degree of persistence in the environment. scispace.com While biodegradable, the rate of degradation may be slow, particularly under anaerobic conditions or in environments with low microbial activity. canada.ca Its persistence will be a balance between its susceptibility to hydrolysis and biodegradation and the prevailing environmental conditions.

Mobility: this compound is predicted to have very low mobility in soil and aquatic systems. epa.govnih.gov Its large size and hydrophobic nature, conferred by the long octadecyl and octadecanoyl chains, will lead to strong adsorption to soil organic matter and sediments. researchgate.netacs.org This strong sorption will limit its transport through the soil column and its partitioning into the water phase, thereby reducing its potential to contaminate groundwater.

Table 3: Predicted Environmental Persistence and Mobility of this compound

| Environmental Compartment | Predicted Persistence | Predicted Mobility | Key Factors |

| Soil | Moderate to High | Low | Strong adsorption to organic matter |

| Water | Moderate | Low | Low water solubility, partitioning to sediment |

| Sediment | High | Very Low | Strong adsorption to particulate matter |

Identification and Environmental Fate Tracking of this compound Metabolites

The primary metabolites of this compound resulting from hydrolysis and initial biodegradation are expected to be octadecanoic acid and a di-alcohol amine derivative. europa.eunih.gov

Octadecanoic Acid (Stearic Acid): This is a common, naturally occurring fatty acid that is readily biodegradable in the environment. Its environmental fate is well-understood, with rapid microbial degradation being the primary removal mechanism.

Di-alcohol Amine Derivative: The specific structure is 2,2'-(octadecylazanediyl)bis(ethan-1-ol). This compound is also expected to be biodegradable. The long octadecyl chain can be degraded via beta-oxidation, and the di-ethanolamine portion is also susceptible to microbial breakdown.

Tracking the environmental fate of these metabolites would involve analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify their presence in environmental samples.

Remediation Technologies for this compound Environmental Contamination

In the event of environmental contamination with this compound, several remediation technologies could be considered.

Bioremediation: This is likely the most effective and environmentally friendly approach. nih.gov Enhancing the natural biodegradation process through the addition of nutrients (biostimulation) or specific microbial cultures (bioaugmentation) could accelerate the breakdown of the compound. infinitabiotech.com Composting could be a viable option for contaminated soils, as the elevated temperatures and high microbial activity in compost piles can enhance the degradation of long-chain organic compounds.

Phytoremediation: The use of plants to remove or degrade contaminants could be explored, although the high hydrophobicity of this compound might limit its uptake by plant roots.

Physical and Chemical Methods: For highly contaminated sites, physical methods such as excavation and landfilling could be employed. Chemical oxidation processes, such as the use of Fenton's reagent or ozonation, could potentially break down the molecule, but these methods are generally more costly and can have their own environmental impacts. researchgate.net Given the expected low mobility of the compound, containment strategies to prevent its spread would also be important.

Applied Research and Novel Industrial Applications of Anstex Sa 300f

Role of Anstex SA 300F in Advanced Materials Science (e.g., Polymers, Composites)

In the field of advanced materials science, the primary role of this compound is as a functional additive for polymers, particularly in the modification of polymer films. Its incorporation into materials like Low-Density Polyethylene (B3416737) (LDPE), Ethylene-Vinyl Acetate (B1210297) (EVA) copolymers, and Oriented Polypropylene (B1209903) (OPP) is designed to enhance their surface properties. cymitquimica.comgoogle.comchemicalbook.com The key function of this compound is to mitigate the buildup of static electricity on the surface of plastic products. avient.com This accumulation of static charge can lead to various manufacturing and end-use problems, such as dust attraction, clinging of films, and potential electrostatic discharge (ESD) which can be hazardous in certain environments. avient.comsanyo-chemical-solutions.com

The mechanism of action for antistatic agents like this compound often involves their migration to the polymer surface. wikipedia.org Due to their amphiphilic nature, they can orient themselves at the surface, where the hydrophilic part attracts atmospheric moisture, forming a microscopic conductive layer. avient.comdeuteron.com This layer helps to dissipate static charges, thereby preventing their accumulation. avient.com

A variant of this compound, Anstex SA-300B, is a modified version that offers increased anti-blocking performance in addition to its antistatic and antifogging properties, finding use in both OPP and LDPE. specialchem.com Research into polymer composites also explores the use of various additives to enhance mechanical properties alongside functional characteristics like fire resistance or conductivity. researchgate.netresearchgate.net While specific research on this compound in complex composites is not widely published, its fundamental role as a surface modifier suggests potential for inclusion in composite formulations where static control is a critical requirement. A Japanese patent mentions the use of "Anstex SA-300" as a component in a polyacetal resin composition that also includes polytetrafluoroethylene and carbon black, indicating its application in engineering plastics beyond packaging films. google.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 2-[(2-Hydroxyethyl)octadecylamino]ethyl octadecanoate |

| CAS Number | 52497-24-2 cymitquimica.com |

| Molecular Formula | C40H81NO3 cymitquimica.com |

| Appearance | Light yellow solid |

| Melting Point | 42°C |

| Ionicity | Nonionic |

Applications of this compound in Specialized Industrial Processes and Chemical Engineering

The application of this compound is primarily centered on industrial polymer processing. It is typically incorporated into the polymer matrix as a masterbatch or compound during the manufacturing process. google.com The standard addition level is generally between 0.5% and 1.0% by weight. google.com

In chemical engineering, the use of such additives is crucial for process efficiency and product quality. During the extrusion of polymer films, for instance, the presence of an effective antistatic agent like this compound can prevent issues like film sticking to rollers and facilitate smoother handling and winding. avient.com Its antifogging properties are particularly valuable in packaging applications, especially for food products, where maintaining transparency is essential for product visibility and consumer appeal. google.com

The compound's nature as a surfactant and emulsifier suggests its potential utility in other industrial processes that require the stabilization of oil-water interfaces. cymitquimica.com While the primary documented use is in plastics, its chemical structure lends itself to broader applications in formulations where surface activity is a key parameter. cymitquimica.com

Development of New Formulations and Controlled Release Systems for Industrial Uses of this compound

The development of new formulations involving antistatic agents is an active area of research, focusing on enhancing their longevity and effectiveness. One approach is the encapsulation of antistatic agents. google.com Encapsulation can provide a controlled release of the active agent to the polymer surface over a longer period, which is a significant improvement over traditional, temporary antistatic agents that can be wiped off or volatilize during processing. google.com This method aims to provide a cost-effective way to achieve long-lasting antistatic properties. google.com

Formulations can also be designed as coatings. Waterborne formulations of static-dissipative agents can be applied to the surface of plastic films and sheets using standard methods like spraying or roll-coating. tosaf.com These coatings provide immediate and long-term antistatic activity and can be a viable option where incorporating an additive into the bulk material is not feasible or cost-effective. tosaf.com

While specific research on controlled release systems for this compound is not publicly detailed, the general principles of encapsulation and surface coatings are applicable. The goal is to optimize the migration of the additive to the surface, ensuring a consistent and durable antistatic effect throughout the product's service life. google.com

Exploitation of Unique Functional Properties of this compound in Emerging Technologies

The functional properties of antistatic agents are critical in many emerging technologies. In the electronics industry, for example, preventing electrostatic discharge is paramount to protect sensitive components from damage. avient.comsanyo-chemical-solutions.com Antistatic packaging, often made from polymers containing additives like this compound, is essential for the safe transport and storage of these components. researchgate.net

There is a growing trend towards developing sustainable and biodegradable packaging materials. researchgate.net The challenge lies in creating "green composites" that incorporate biodegradable polymers and renewable antistatic agents without compromising performance. researchgate.net While this compound's biodegradability is not specified in the search results, the broader move towards environmentally friendly additives is a key driver in the polymer industry. theinsightpartners.com

Furthermore, the field of advanced materials is exploring the use of novel fillers and additives, such as graphene nanotubes, to impart conductivity and other functionalities to polymers. tuball.com The synergy between traditional antistatic agents and these new materials could lead to the development of next-generation composites with tailored electrical properties for a range of high-tech applications.

Economic and Technological Viability of this compound Applications

The economic viability of using polymer additives like this compound is determined by a cost-benefit analysis. The cost of the additive must be weighed against the value it provides in terms of improved processability, enhanced product quality, and prevention of costly issues like product damage due to static discharge or dust attraction. avient.comcore.ac.uk The global market for polymer additives is significant and projected to grow, driven by increasing demand for plastics with specific functional properties across various industries. theinsightpartners.comhackmd.io

The technological viability of this compound is demonstrated by its established use in the polymer industry, particularly for packaging applications. google.com Its compatibility with common polymers like PE and PP, and its effectiveness as both an antistatic and antifogging agent, make it a practical choice for manufacturers. google.comspecialchem.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-[(2-Hydroxyethyl)octadecylamino]ethyl octadecanoate |

| Anstex SA-300B |

| Low-Density Polyethylene (LDPE) |

| Ethylene-Vinyl Acetate (EVA) |

| Oriented Polypropylene (OPP) |

| Polytetrafluoroethylene |

| Carbon Black |

| Polyacetal Resin |

Theoretical and Computational Studies on Anstex Sa 300f

Quantum Chemical Calculations of Electronic Structure and Reactivity for Anstex SA 300F

Currently, there are no published quantum chemical calculations detailing the electronic structure and reactivity of this compound. Such studies, typically employing methods like Density Functional Theory (DFT), would be essential to understand the molecule's fundamental properties. Key areas of investigation would include mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites susceptible to electrophilic and nucleophilic attack. Calculation of the electrostatic potential surface would further illuminate regions of charge distribution, guiding predictions of intermolecular interactions.

Molecular Dynamics Simulations of this compound Behavior in Defined Systems

No molecular dynamics (MD) simulation studies for this compound are available in the current body of scientific literature. MD simulations would be invaluable for exploring the conformational landscape of this large, flexible molecule and its interactions within a matrix, such as a polymer. Future research in this area would likely involve simulating its behavior in both vacuum and condensed phases to understand its spatial arrangement, mobility, and how it interacts with other molecules, which is crucial for its application as a surfactant or antistatic agent.

Prediction of this compound Reactivity and Stability Profiles

A detailed reactivity and stability profile for this compound based on computational predictions has not been published. Predictive studies would typically use data from quantum chemical calculations to estimate bond dissociation energies and reaction enthalpies for potential degradation pathways. This would help in assessing its thermal and chemical stability under various conditions, a critical aspect for its industrial applications.

Structure-Property Relationship Modeling for this compound

There is no available research on Quantitative Structure-Property Relationship (QSPR) modeling specifically for this compound. QSPR studies would aim to build mathematical models that correlate the molecule's structural features with its macroscopic properties, such as its efficacy as an antistatic agent. Developing such models would require a dataset of structurally similar compounds with known property values, which does not currently exist for this specific chemical class in the public domain.

Computational Design and Screening of this compound Derivatives

The computational design and screening of derivatives of this compound is an area with no current research to report. This advanced stage of computational chemistry would involve in-silico modification of the parent molecule's structure to predict novel compounds with potentially enhanced or specialized properties. The process would rely heavily on established QSPR models and simulation data, which, as noted, are not available. Future work could explore modifications to the alkyl chain lengths or the central amine group to modulate its surfactant properties.

Future Directions and Emerging Research Avenues for Anstex Sa 300f

Integration of Antimony Trioxide Research with Circular Economy and Sustainability Initiatives

The integration of antimony trioxide into a circular economy framework presents both significant challenges and opportunities. The core principles of a circular economy—to eliminate waste, circulate products and materials, and regenerate nature—necessitate a fundamental rethinking of how antimony-containing materials are produced, used, and managed at their end-of-life. nih.govgoogle.com

Research in this area is focused on several key pathways:

Recovery and Recycling: Developing economically viable and efficient methods to recover antimony from end-of-life products is a primary research goal. This involves separating antimony trioxide from the polymer matrix without degrading either component. Research into solvent-based dissolution, pyrolysis, and hydrometallurgical recycling processes is underway to improve recovery rates and purity. The European Union, for instance, produces over 2.1 billion tonnes of waste annually, creating a strong impetus for shifting from a linear "take-make-consume-throw away" model to a circular one where materials are productively reused. google.com

Design for Disassembly: Future research will likely emphasize the design of products that facilitate the easy separation of components containing flame retardants. This involves exploring reversible polymer-additive bonding and modular product architectures, which are crucial as over 80% of a product's environmental impact is determined during its design phase. google.com

Life Cycle Assessment (LCA): Comprehensive LCAs are needed to compare the environmental footprint of virgin antimony trioxide with recycled alternatives. These assessments must account for energy consumption, greenhouse gas emissions, and potential leaching during the recycling process to ensure a net environmental benefit. google.com

Alternative Synergists: A significant part of sustainability research involves the search for less hazardous and more sustainable alternatives. Studies are exploring antimony-based compounds with different oxidation states, such as antimony tetroxide (Sb₂O₄), which may offer different toxicity and leachability profiles. newcny.com

Table 1: Key Research Areas for Antimony Trioxide in a Circular Economy This table is interactive. You can sort and filter the data.

| Research Area | Objective | Key Challenges | Relevant Circular Economy Principle |

|---|---|---|---|

| Material Recovery | Extract high-purity Sb₂O₃ from waste polymers. | Energy intensity of processes; degradation of polymer matrix; co-contamination with brominated compounds. | Circulate products and materials. nih.gov |

| Design for Recycling | Create products where Sb₂O₃ can be easily separated. | Balancing performance requirements with end-of-life disassembly needs; cost implications. | Eliminate waste and pollution. nih.gov |

| Life Cycle Analysis | Quantify the environmental impact of recycled vs. virgin Sb₂O₃. | Data availability for novel recycling processes; defining system boundaries. | Regenerate nature. nih.gov |

| Safer Alternatives | Develop and evaluate lower-impact flame retardant synergists. | Matching the high performance and cost-effectiveness of Sb₂O₃; extensive toxicological testing. | Eliminate waste and pollution. nih.gov |

Exploration of Niche or Unconventional Industrial Applications for Antimony Trioxide

Beyond its primary role as a flame retardant synergist in plastics and textiles, the unique properties of antimony trioxide are being explored for a range of niche and high-technology applications. europa.eu Much of this research focuses on nanostructured forms of Sb₂O₃.

Photocatalysis: Synthesized antimony trioxide nanoparticles have demonstrated potential as efficient photocatalysts for degrading organic pollutants in water. specialchem.comchemicalbook.com Their high surface-to-volume ratio facilitates the adsorption and catalytic degradation of contaminants, offering a potential avenue for environmental remediation. specialchem.com

Advanced Electronics: The high dielectric constant (high-κ) of antimony trioxide makes it a candidate for use as a gate dielectric material in next-generation transistors and electronics, particularly those involving 2D materials. chemsrc.com Research is investigating the mechanisms of dielectric breakdown to ensure reliability in these applications. chemsrc.com

Sensing: Sb₂O₃ nanoparticles are being investigated for their potential in humidity sensors and other optical sensing applications due to their refractive index and electronic properties. chemicalbook.com

Energy Storage: The electrochemical properties of antimony oxides are being explored for potential use in batteries and other energy storage devices, though this research is in early stages.

Advancements in In-Situ and Real-Time Characterization of Antimony Trioxide

Understanding the behavior of antimony trioxide within a polymer matrix during combustion or processing is critical for optimizing its performance and predicting its environmental fate. Advancements in characterization techniques allow for real-time and in-situ analysis, providing insights that are not possible with traditional bulk analysis. Current time information in Linn County, US.

Micro-X-ray Fluorescence (μXRF) Spectroscopy: This technique allows for the elemental mapping of bromine (from the halogenated flame retardant) and antimony within a polymer sample, showing their distribution and proximity, which is crucial for the synergistic mechanism. Current time information in Linn County, US.

Focused Ion Beam Scanning Electron Microscopy (FIB-SEM): Combined with Energy Dispersive X-ray Spectroscopy (EDS), FIB-SEM can reveal the micrometre-scale structure of Sb₂O₃ particles within the polymer and show how they are encapsulated or distributed. Current time information in Linn County, US.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This method is used to study the flame-retardant mechanisms by analyzing the gaseous products released during the thermal decomposition of the polymer-flame retardant system. newcny.com

In-Situ X-ray Diffraction (XRD): Real-time XRD analysis during heating can identify phase changes in the antimony trioxide (e.g., from the cubic senarmontite structure to the orthorhombic valentinite) and its reactions with other components, providing direct evidence of its mode of action. alfa-chemistry.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Anstex SA 300F, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves esterification of octadecanoic acid derivatives under controlled conditions (e.g., acid catalysis, inert atmosphere). To ensure reproducibility:

- Document reagent purity (e.g., ≥99% for intermediates) and reaction parameters (temperature, pH, solvent ratios) in detail.

- Use standardized characterization techniques (e.g., NMR, FTIR) to verify product structure .

- Replicate experiments across multiple batches to assess variability .

Q. How should researchers characterize the physicochemical properties of this compound for baseline studies?

- Methodological Answer : Prioritize the following analyses:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., mass loss at 250–300°C).

- Solubility : Test in polar/nonpolar solvents (e.g., water, ethanol, hexane) under standardized conditions.

- Surface Activity : Measure critical micelle concentration (CMC) using tensiometry .

- Include raw data tables (e.g., TGA mass loss percentages) in appendices for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying this compound’s interactions with polymers?

- Methodological Answer :

- Conduct root-cause analysis: Compare variables such as polymer molecular weight, temperature, and mixing protocols.

- Use statistical models (e.g., ANOVA) to identify significant outliers or confounding factors .

- Cross-reference findings with literature on structurally similar esters (e.g., stearic acid derivatives) to contextualize anomalies .

Q. What experimental design strategies optimize this compound’s performance in composite materials while minimizing batch-to-batch variability?

- Methodological Answer :

- Implement a factorial design (e.g., Taguchi method) to test interactions between synthesis parameters (catalyst concentration, reaction time) and composite performance metrics (tensile strength, thermal conductivity).

- Use high-precision instrumentation (e.g., DSC for phase transitions) to reduce measurement error .

- Validate results through peer-reviewed replication studies and publish raw datasets for independent verification .

Q. How should researchers address discrepancies between computational models and empirical data for this compound’s behavior in aqueous systems?

- Methodological Answer :

- Recalibrate force fields in molecular dynamics simulations to better reflect experimental conditions (e.g., pH, ionic strength).

- Perform sensitivity analyses to identify which model assumptions (e.g., solvent polarity, hydrogen bonding) most impact accuracy.

- Publish methodological limitations alongside findings to guide future studies .

Data Presentation and Analysis Guidelines

Q. What are best practices for presenting large datasets on this compound in academic manuscripts?

- Methodological Answer :

- Use summarized tables (e.g., mean ± standard deviation) in the main text, with raw data archived in appendices or supplementary materials .

- Ensure figures (e.g., chromatograms, DSC curves) meet journal standards (≥300 dpi resolution, labeled axes, error bars) .

- Annotate outliers and justify their exclusion based on predefined criteria (e.g., Grubbs’ test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.